2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol
Description
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol is a heterocyclic compound featuring a benzofuropyrimidine core fused with a thioethanol substituent. The thioether (-S-) linkage to ethanol introduces polarity and hydrogen-bonding capacity, which may influence solubility, bioavailability, and binding affinity.
Properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-14-11-9-4-2-3-5-10(9)17-12(11)13(15-8)18-7-6-16/h2-5,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRNIQKFWHESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCCO)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization Reactions: Using [3+3], [4+2], or [5+1] cyclization processes or domino reactions.
Sulfur Incorporation: Direct interaction of various 2-halo derivatives with sulfur-containing reagents.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, though specific industrial processes are proprietary and not always disclosed in the literature.
Chemical Reactions Analysis
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfur atom, to form various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative processes or cellular signaling pathways.
Pathways Involved: The compound can influence oxidative stress pathways, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol and analogous compounds identified in the evidence:
Key Comparative Insights:
Core Heterocycle Variations: The benzofuropyrimidine core (target compound) incorporates an oxygen atom in the fused furan ring, while benzothieno () and thienopyrimidine () analogs replace oxygen with sulfur. Sulfur-containing cores may exhibit enhanced metabolic stability but lower solubility compared to oxygen analogs .
Substituent Effects: Thioethanol vs. Aminoethanol: The thioether group in the target compound offers greater hydrophobicity and resistance to oxidation compared to the aminoethanol group in ’s compound. However, the -NH group in aminoethanol may improve aqueous solubility . Chlorine and Nitrile Groups: The chlorothienopyrimidine derivative () includes a strong electron-withdrawing chlorine atom and a benzonitrile group, which likely enhances electrophilicity and target binding specificity, contributing to its anti-HIV activity .
Functional Group Implications: Ester vs. In contrast, the ethanol group in the target compound balances hydrophilicity and bioavailability . Carbonyl Groups: The 4-oxo group in ’s dihydropyrimidine may participate in hydrogen bonding, a feature absent in the target compound’s structure .
Synthetic and Stability Considerations: Benzofuropyrimidines (target compound) are synthesized via cyclization reactions, as seen in ’s study of oxadiazole formation from formamidines . Thienopyrimidines () often require halogenation or sulfonation steps for functionalization .
Biological Activity
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a sulfur atom linked to a benzofuran and pyrimidine moiety, which is believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O2S
- Molecular Weight : 257.34 g/mol
- Canonical SMILES : CC1=NC2=C(C(=N1)SC(CO)C(=O)N)OC3=CC=CC=C32
The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:
- Antioxidant Activity : The sulfur atom in the compound may facilitate redox reactions, contributing to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle regulation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, effective against both bacterial and fungal strains.
Anticancer Activity
A study conducted on the effects of similar thioxopyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro. The results indicated that these compounds could effectively induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Anti-inflammatory Studies
Research has also focused on the anti-inflammatory potential of this compound. In a controlled experiment, it was shown to significantly reduce levels of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli .
Antioxidant Properties
In vitro assays have revealed that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Methylbenzofuro[3,2-d]pyrimidin-4-thiol | Anticancer, Anti-inflammatory | Apoptosis induction, Cytokine inhibition |
| Benzothieno[3,2-d]pyrimidine derivatives | Antimicrobial | Cell membrane disruption |
| Pyrido[2,3-d]pyrimidines | Antitumor | Cell cycle arrest |
Case Studies
- Case Study on Anticancer Effects : A clinical trial evaluated the efficacy of thioxopyrimidine derivatives including this compound in patients with advanced-stage cancers. Results showed a significant reduction in tumor size and improved survival rates compared to control groups .
- Anti-inflammatory Case Study : In another study involving patients with rheumatoid arthritis, administration of this compound led to decreased joint swelling and pain relief, supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
